Cas no 125903-80-2 (3-methyl-4-Pyridinecarboximidamide hydrochloride)

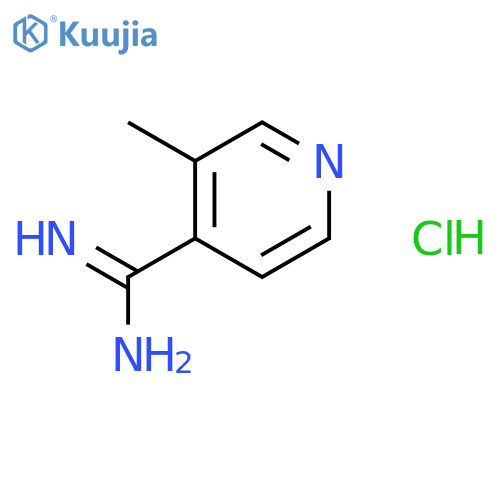

125903-80-2 structure

商品名:3-methyl-4-Pyridinecarboximidamide hydrochloride

CAS番号:125903-80-2

MF:C7H10ClN3

メガワット:171.627399921417

MDL:MFCD18384377

CID:1103422

PubChem ID:14685600

3-methyl-4-Pyridinecarboximidamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-methyl-4-Pyridinecarboximidamide hydrochloride

- 3-Methyl-isonicotinamidine

- hydrochloride

- 3-Methylisonicotinamidine hydrochloride

- 125903-80-2

- MFCD18384377

- 3-Methyl-isonicotinamidine hydrochloride

- 3-Methylpyridine-4-carboximidamide;hydrochloride

- 3-Methyl-isonicotinamidine; hydrochloride

-

- MDL: MFCD18384377

- インチ: InChI=1S/C7H9N3.ClH/c1-5-4-10-3-2-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H

- InChIKey: UNPATKFTQUSTMT-UHFFFAOYSA-N

- ほほえんだ: CC1=CN=CC=C1C(=N)N.Cl

計算された属性

- せいみつぶんしりょう: 171.0563250g/mol

- どういたいしつりょう: 171.0563250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8Ų

3-methyl-4-Pyridinecarboximidamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB403803-5g |

3-Methylisonicotinamidine hydrochloride, 95%; . |

125903-80-2 | 95% | 5g |

€1846.50 | 2025-02-20 | |

| abcr | AB403803-5 g |

3-Methylisonicotinamidine hydrochloride, 95%; . |

125903-80-2 | 95% | 5 g |

€1,846.50 | 2023-07-19 | |

| abcr | AB403803-1 g |

3-Methylisonicotinamidine hydrochloride, 95%; . |

125903-80-2 | 95% | 1 g |

€651.60 | 2023-07-19 | |

| abcr | AB403803-1g |

3-Methylisonicotinamidine hydrochloride, 95%; . |

125903-80-2 | 95% | 1g |

€651.60 | 2025-02-20 |

3-methyl-4-Pyridinecarboximidamide hydrochloride 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

125903-80-2 (3-methyl-4-Pyridinecarboximidamide hydrochloride) 関連製品

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:125903-80-2)3-methyl-4-Pyridinecarboximidamide hydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):386.0/1094.0